molecular formula C21H21FN4O B3730800 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B3730800
M. Wt: 364.4 g/mol
InChI Key: NEVMFAJUVUYTBX-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with 4-methylphenylpyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds .

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one is unique due to its specific structural features and the presence of both fluorophenyl and methylphenyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(4-methylphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c1-15-2-4-16(5-3-15)19-14-20(27)24-21(23-19)26-12-10-25(11-13-26)18-8-6-17(22)7-9-18/h2-9,14H,10-13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVMFAJUVUYTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one
Reactant of Route 2
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one
Reactant of Route 3
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one
Reactant of Route 4
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one
Reactant of Route 5
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one

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